methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a piperazine ring, a pyrazine ring, and a benzoate ester
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The binding of the compound to these receptors can lead to their activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . These properties impact the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The activation or blockade of these receptors can lead to changes in the contraction of smooth muscles in various parts of the body, affecting the treatment of numerous disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-methoxyphenyl)piperazine.
Pyrazine Ring Formation: The piperazine derivative is then reacted with a pyrazine derivative to form the pyrazine-piperazine compound.
Thioether Formation: The pyrazine-piperazine compound is then reacted with a thiol to form the thioether linkage.
Amidation: The thioether compound is then reacted with an acyl chloride to form the amide linkage.
Esterification: Finally, the compound is esterified with methanol to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the nitro groups if present in the pyrazine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and benign prostatic hyperplasia.
Biological Studies: The compound is used in studies involving neurotransmitter receptors due to its piperazine moiety.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used to treat benign prostatic hyperplasia, also targets alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
Methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific combination of functional groups, which confer high binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further drug development and research.
Properties
IUPAC Name |
methyl 2-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-33-21-10-6-5-9-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-8-4-3-7-18(19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDCGNJDLIRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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